molecular formula C10H19N3O5 B12669776 Einecs 307-414-3 CAS No. 97635-53-5

Einecs 307-414-3

Cat. No.: B12669776
CAS No.: 97635-53-5
M. Wt: 261.28 g/mol
InChI Key: TYQDOIOMUGXJOC-HVDRVSQOSA-N
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Description

Einecs 307-414-3 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory was created by the European Commission to catalog substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use in various industries.

Preparation Methods

    Synthetic Routes: The compound is synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route depends on the desired purity and application of the compound.

    Reaction Conditions: The reactions typically occur under controlled temperature and pressure conditions to ensure the desired chemical transformations.

Chemical Reactions Analysis

Einecs 307-414-3 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

Einecs 307-414-3 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Einecs 307-414-3 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, leading to a cascade of biochemical reactions. These interactions can result in various physiological and biochemical changes, depending on the context of its use .

Properties

CAS No.

97635-53-5

Molecular Formula

C10H19N3O5

Molecular Weight

261.28 g/mol

IUPAC Name

2,5-diaminopentanoic acid;(2S)-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C5H12N2O2.C5H7NO3/c6-3-1-2-4(7)5(8)9;7-4-2-1-3(6-4)5(8)9/h4H,1-3,6-7H2,(H,8,9);3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1

InChI Key

TYQDOIOMUGXJOC-HVDRVSQOSA-N

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)O.C(CC(C(=O)O)N)CN

Canonical SMILES

C1CC(=O)NC1C(=O)O.C(CC(C(=O)O)N)CN

Origin of Product

United States

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